B1574973 Protein enabled homolog (443-451)

Protein enabled homolog (443-451)

Cat. No. B1574973
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human Mena protein;  Protein enabled homolog

Scientific Research Applications

Protein Structure Prediction

  • AlphaFold's Contribution: AlphaFold, a neural network-based model, accurately predicts protein structures even without known homologous structures. This advancement is vital for understanding protein functions and enables large-scale structural bioinformatics (Jumper et al., 2021).

Evolutionary Classification of Protein Domains

  • ECOD Database: The ECOD (Evolutionary Classification of protein Domains) database classifies proteins primarily by evolutionary relationships, distinguishing cases of homology between domains of differing topology. This approach aids in understanding protein structure evolution and highlights ancestral similarities of proteins (Cheng et al., 2014).

Role in Disease Progression

  • Enabled Homolog Gene in Childhood IgA Nephropathy: The enabled homolog gene (ENAH, hMena) is implicated in the inflammatory processes of IgA nephropathy, a kidney disease. Polymorphisms in ENAH are associated with increased susceptibility and progression of this disease in children (Hahn et al., 2009).

Homology Search Challenges

  • HMMER3 and Coiled-Coil Regions: The profile hidden Markov model method HMMER3 faces challenges in detecting homology, especially in regions under convergent evolution like coiled-coils. This highlights the need for continued improvement in homology detection methods (Mistry et al., 2013).

Unified Bioinformatics Analysis

  • MultiSeq's Role: MultiSeq, a unified bioinformatics analysis environment, organizes and analyzes both sequence and structure data within the framework of evolutionary biology, aiding in the analysis of homologous groups of proteins (Roberts et al., 2006).

Protein Interaction Recognition

  • WASP-interacting Protein and N-WASP: The WASP-interacting protein targets WASP/WAVE proteins and is essential for actin assembly in cells. Research on its interaction with N-WASP enhances understanding of spatial control in actin assembly (Peterson et al., 2007).

EVH1 Domain Interactions

  • Structure and Function of EVH1 Domains: EVH1 domains in proteins like Enabled/VASP are crucial for actin-based cell motility and are involved in synaptic plasticity. Understanding their structure and interactions is vital for insights into signal transduction pathways (Ball et al., 2002).

Homology Modelling Tools

  • ProMod3 and SWISS-MODEL: Tools like ProMod3 and SWISS-MODEL are pivotal in homology modelling of protein structures, significantly contributing to our understanding of protein function and evolution (Studer et al., 2021; Waterhouse et al., 2018).

properties

sequence

GLMEEMSAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Human Mena protein; Protein enabled homolog (443-451)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.